5-(Phenylamino)pentyl acetate
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Overview
Description
5-(Phenylamino)pentyl acetate: is an organic compound with the molecular formula C13H19NO2 . It is characterized by the presence of a phenylamino group attached to a pentyl chain, which is further esterified with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylamino)pentyl acetate typically involves the esterification of 5-(phenylamino)pentanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
5-(Phenylamino)pentanol+Acetic AcidH2SO45-(Phenylamino)pentyl acetate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of immobilized acid catalysts can enhance the efficiency and yield of the reaction. Additionally, solvent-free conditions can be employed to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-(Phenylamino)pentyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 5-(phenylamino)pentanol and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Hydrolysis: 5-(Phenylamino)pentanol and acetic acid.
Reduction: 5-(Phenylamino)pentanol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: 5-(Phenylamino)pentyl acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of esterified phenylamino compounds on cellular processes. It may also serve as a model compound for investigating the metabolism and biotransformation of esters in living organisms.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Phenylamino)pentyl acetate involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing 5-(phenylamino)pentanol and acetic acid. The phenylamino group can interact with cellular receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the phenylamino group.
Methyl butanoate: Another ester with a different alkyl chain and no phenylamino group.
Isopropyl benzoate: An ester with a benzoate group instead of the phenylamino group.
Uniqueness: 5-(Phenylamino)pentyl acetate is unique due to the presence of both the phenylamino group and the pentyl acetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
13659-02-4 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-anilinopentyl acetate |
InChI |
InChI=1S/C13H19NO2/c1-12(15)16-11-7-3-6-10-14-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |
InChI Key |
ZOLBHIGRRJZIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCNC1=CC=CC=C1 |
Origin of Product |
United States |
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